Cas no 1249300-32-0 ((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)

(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol
- (5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol
- 2-Thiophenemethanol, α-(5-fluoro-2-methoxyphenyl)-
-
- MDL: MFCD07775511
- インチ: 1S/C12H11FO2S/c1-15-10-5-3-2-4-8(10)11(14)12-9(13)6-7-16-12/h2-7,11,14H,1H3
- InChIKey: FBOCNUGMGQKJHB-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(C1C=CC=CC=1OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- トポロジー分子極性表面積: 57.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB428494-1 g |
3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol |
1249300-32-0 | 1g |
€496.00 | 2023-04-23 | ||
abcr | AB428494-5 g |
3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol |
1249300-32-0 | 5g |
€1,373.40 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648056-5g |
(5-Fluoro-2-methoxyphenyl)(thiophen-2-yl)methanol |
1249300-32-0 | 98% | 5g |
¥17228.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512738-1g |
(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol |
1249300-32-0 | 97% | 1g |
¥2870.0 | 2023-04-04 | |
abcr | AB428494-1g |
3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol; . |
1249300-32-0 | 1g |
€1555.10 | 2025-03-19 | ||
Ambeed | A275519-1g |
(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol |
1249300-32-0 | 97% | 1g |
$418.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648056-1g |
(5-Fluoro-2-methoxyphenyl)(thiophen-2-yl)methanol |
1249300-32-0 | 98% | 1g |
¥6510.00 | 2024-08-09 | |
abcr | AB428494-5g |
3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol |
1249300-32-0 | 5g |
€1373.40 | 2023-09-04 |
(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanolに関する追加情報
Introduction to (5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol (CAS No. 1249300-32-0)
(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol, with the CAS number 1249300-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs. The unique structural features of this molecule, particularly the combination of a fluoro-substituted phenyl ring and a thiophene moiety, contribute to its potential as a building block for novel therapeutic agents.
The presence of a fluoro group at the 5-position of the phenyl ring is a critical structural element that influences the electronic properties and metabolic stability of the molecule. Fluoro-substituted compounds are well-documented for their ability to enhance binding affinity and pharmacokinetic profiles in drug candidates. In contrast, the thiophen component introduces a heterocyclic structure that is commonly found in biologically active molecules, including several FDA-approved drugs. The methanol group at the 2-position of the thiophene ring further modulates the compound's solubility and reactivity, making it suitable for various synthetic applications.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing new drugs. Among these, thiophene derivatives have shown remarkable potential due to their diverse biological activities. Studies have demonstrated that thiophene-based molecules can interact with numerous biological targets, including enzymes and receptors involved in critical cellular processes. The incorporation of additional functional groups, such as hydroxymethyl and fluoro substituents, can further enhance the pharmacological properties of these compounds.
In particular, (5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol has been explored in several research studies aimed at identifying novel therapeutic agents. Its structural motif suggests potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The fluoro group's ability to improve metabolic stability and binding affinity has been particularly noted in preclinical studies. Additionally, the methoxy-substituted phenyl ring may contribute to selective interactions with biological targets, reducing off-target effects and enhancing overall efficacy.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework. The use of modern spectroscopic methods, such as NMR and mass spectrometry, ensures accurate characterization of the compound's structure.
Current research efforts are focused on evaluating the pharmacological profile of (5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol through in vitro and in vivo studies. These investigations aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. Preliminary results have shown encouraging activity against certain disease models, warranting further exploration into its therapeutic applications.
The integration of computational chemistry techniques has also played a significant role in understanding the properties of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting potential pharmacological effects and optimizing molecular structures for improved drug-like properties.
As interest in fluorinated heterocycles continues to grow, compounds like (5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol are expected to play a crucial role in future drug discovery initiatives. Their unique structural features offer a rich scaffold for medicinal chemists to explore new therapeutic strategies. Continued research into these molecules will likely uncover novel treatments for various diseases, driven by their promising biological activities and synthetic versatility.
1249300-32-0 ((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol) 関連製品
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)
- 39033-71-1(Phenyl 3-amino-4-(phenylamino)benzoate)
- 1374658-85-1(Azido-PEG1-t-butyl ester)
- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)
